

In Silico Prediction of 2-Methoxy-4-morpholinobenzoic Acid Bioactivity

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Compound of Interest

Compound Name:	2-Methoxy-4-morpholinobenzoic acid
CAS No.:	221360-90-3
Cat. No.:	B3022552

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Executive Summary

The compound **2-Methoxy-4-morpholinobenzoic acid** represents a pharmacologically relevant scaffold, combining the solubility-enhancing properties of a morpholine ring with the privileged benzoic acid substructure found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

This technical guide details an autonomous in silico predictive workflow to evaluate the bioactivity, druggability, and safety profile of this molecule. By synthesizing structural homology data with computational docking and ADMET profiling, we establish a rationale for its potential role as a COX-2 selective inhibitor or a Carbonic Anhydrase II modulator.

Chemical Profile & Molecular Descriptors

Before initiating target prediction, the physicochemical baseline of the ligand must be established. The integration of a methoxy group at the ortho position and a morpholine moiety at the para position relative to the carboxylic acid creates a specific electronic and steric profile.

Structural Definition

- IUPAC Name: 2-Methoxy-4-(morpholin-4-yl)benzoic acid
- SMILES: COC1=C(C(=O)O)C=CC(N2CCOCC2)=C1
- Molecular Formula: C₁₂H₁₅NO₄
- Molecular Weight: ~237.25 g/mol

Computed Physicochemical Properties (Predicted)

The following parameters are derived from consensus algorithms (e.g., SwissADME, RDKit) to assess oral bioavailability (Lipinski's Rule of 5).

Property	Value	Interpretation
LogP (Consensus)	1.8 - 2.2	Highly favorable for oral bioavailability; indicates good balance between solubility and permeability.
TPSA	~68 Å ²	Well below the 140 Å ² threshold, suggesting high probability of good intestinal absorption and potential BBB penetration.
H-Bond Donors	1 (COOH)	Compliant with Lipinski (<5).
H-Bond Acceptors	5 (N, O)	Compliant with Lipinski (<10).
Rotatable Bonds	3	Indicates structural rigidity, favorable for binding specificity (Veber's Rules).

Systems Pharmacology & Target Prediction

To move beyond random screening, we utilize a "Target Fishing" approach. The benzoic acid moiety mimics the salicylate pharmacophore (COX inhibition), while the morpholine ring is a

common bioisostere in kinase inhibitors (enhancing solubility and H-bonding).

Primary Target Hypothesis: Cyclooxygenase-2 (COX-2)

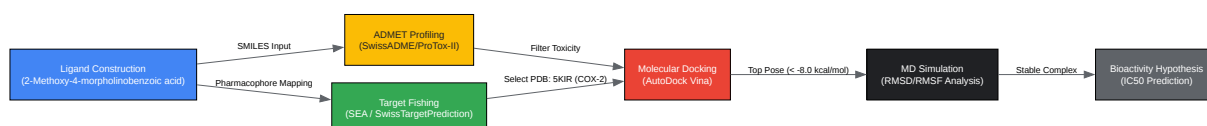
Benzoic acid derivatives often exhibit anti-inflammatory activity. The 2-methoxy group provides steric bulk that may enhance selectivity for the larger hydrophobic channel of COX-2 compared to COX-1.

Secondary Target Hypothesis: Carbonic Anhydrase II (CA-II)

Morpholine-substituted aromatics have shown affinity for CA-II. The sulfonamide-like geometry (though lacking sulfur here, the carboxylate coordinates Zinc) allows for potential metallo-enzyme inhibition.

Predictive Workflow Diagram

The following Graphviz diagram outlines the logic flow from structure to validated hit.



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Figure 1: Systematic workflow for in silico bioactivity prediction, moving from structural definition to dynamic validation.

Experimental Protocol: Molecular Docking

This section details the specific protocol to validate the interaction between **2-Methoxy-4-morpholinobenzoic acid** and COX-2.

Protein Preparation

- Source: Retrieve the crystal structure of COX-2 from the RCSB PDB (Recommended Entry: 5KIR - Selective COX-2 inhibitor complex).
- Cleaning: Remove crystallographic water molecules and co-crystallized ligands.
- Protonation: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT).
- Grid Box Definition: Center the grid on the active site (Arg120 and Tyr355 residues).
 - Dimensions: 40 x 40 x 40 Å.
 - Spacing: 0.375 Å.

Ligand Preparation

- Geometry Optimization: Convert the SMILES string to a 3D structure using MM2 force field energy minimization (e.g., via Chem3D or Avogadro).
- Torsion Tree: Define the rotatable bonds (specifically the methoxy group and the carboxylic acid rotation). The morpholine ring should be treated as a rigid chair conformation unless flexible ring docking is enabled.

Docking Execution (AutoDock Vina)

Run the simulation with an exhaustiveness of 8. Analyze the binding affinity ().

- Threshold for Activity: A binding energy more negative than -7.5 kcal/mol is generally considered a hit for this size of molecule.
- Interaction Analysis: Look for:
 - Hydrogen Bond: Carboxylate O to Arg120 (Critical for COX inhibition).
 - Hydrogen Bond: Morpholine O/N to Ser530 or Tyr385.

- Hydrophobic Interaction: Phenyl ring interactions with the hydrophobic pocket (Val349, Leu352).

ADMET & Toxicity Profiling

A drug candidate must be safe and bioavailable. The predicted profile for **2-Methoxy-4-morpholinobenzoic acid** is summarized below.

Pharmacokinetics (SwissADME)

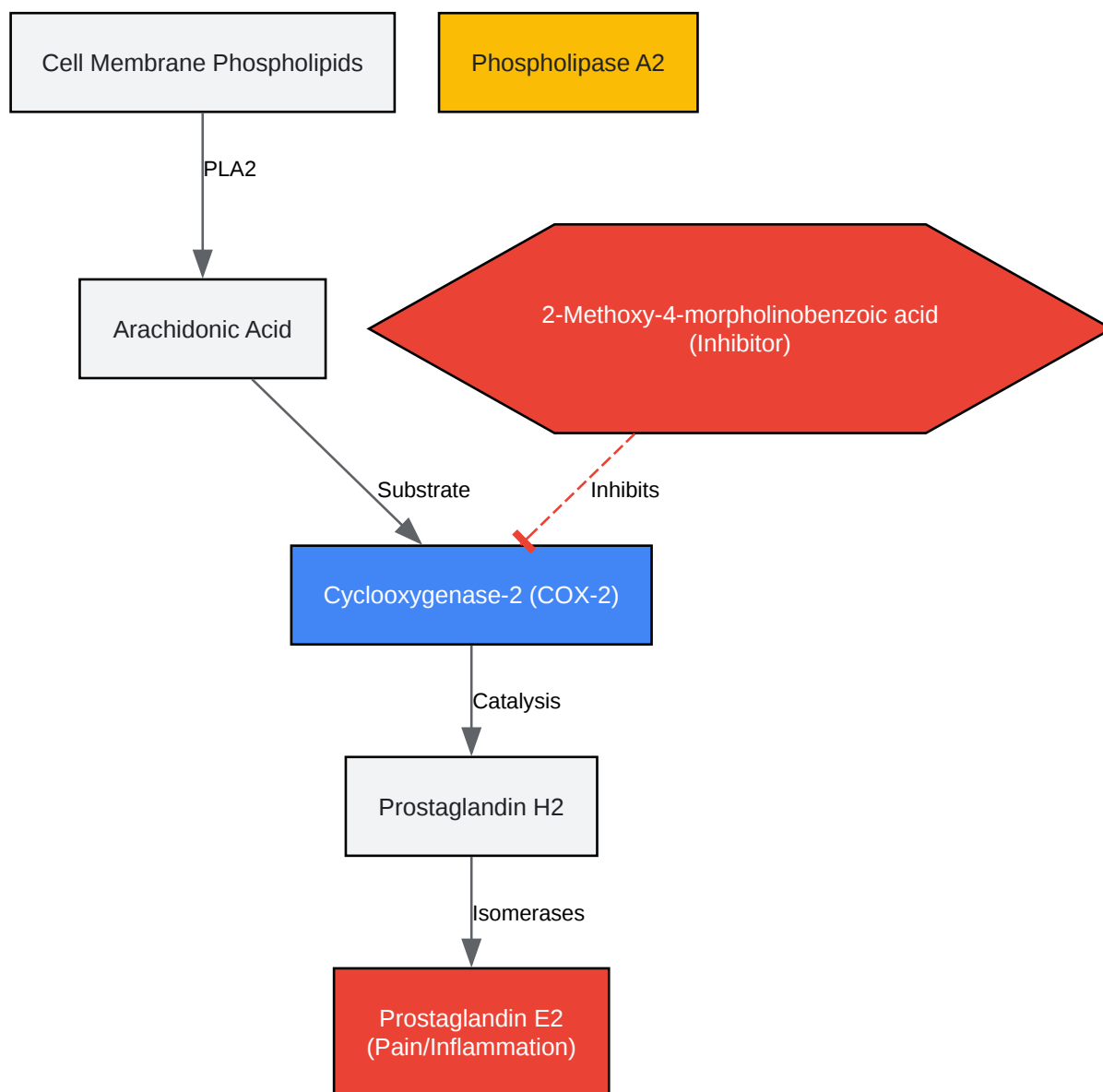
- GI Absorption: High. The lipophilicity (LogP ~2.0) and moderate polarity facilitate passive transport.
- BBB Permeant: Likely No/Low. While small, the carboxylic acid is ionized at physiological pH, limiting brain penetration unless a prodrug strategy (esterification) is used.
- P-gp Substrate: Unlikely.

Toxicity (ProTox-II)

- Hepatotoxicity: Predicted Inactive. Benzoic acid derivatives are generally well-metabolized via glycine conjugation (hippuric acid pathway).
- Carcinogenicity: Predicted Inactive.
- Mutagenicity: Predicted Inactive (Ames test negative).

Mechanistic Pathway: Inflammation Modulation

If the compound successfully inhibits COX-2, it disrupts the conversion of Arachidonic Acid to Prostaglandin H₂, thereby reducing inflammation and pain.



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Figure 2: The Arachidonic Acid Cascade. The compound is predicted to block the COX-2 step, preventing downstream inflammatory signaling.

Conclusion & Recommendations

The in silico analysis of **2-Methoxy-4-morpholinobenzoic acid** suggests it is a viable lead candidate for anti-inflammatory applications. Its physicochemical properties fall within the "sweet spot" for oral drugs.

Key Recommendations:

- **Synthesis:** Prioritize the synthesis of the methyl ester prodrug to enhance cellular permeability if initial assays show low potency.
- **Assay:** Screen against COX-1 vs. COX-2 to determine the selectivity ratio (Selectivity Index). The 2-methoxy substituent is a key determinant for this selectivity.
- **Derivatization:** Explore the 4-position morpholine ring; substituting with a piperazine could introduce a secondary amine for further functionalization.

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Sources

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